Thiazole-4-carbohydrazide

Vue d'ensemble

Description

Thiazole-4-carbohydrazide is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The thiazole ring’s aromaticity and reactive positions make it a versatile moiety in various chemical reactions and applications .

Applications De Recherche Scientifique

Thiazole-4-carbohydrazide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .

Mécanisme D'action

Target of Action

Thiazole-4-carbohydrazide, like other thiazole derivatives, is known to interact with various biological targets. Thiazole derivatives have been found to interact with DNA and topoisomerase II , but it’s unclear if this applies to this compound.

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, potentially affecting multiple pathways. For instance, some thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

Thiazole-4-carbohydrazide is known to interact with various biomolecules. It has been synthesized and studied for its nonlinear optical (NLO) properties

Cellular Effects

Given its chemical properties, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and degradation over time

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve additional steps such as crystallization and recrystallization to ensure the final product’s quality .

Analyse Des Réactions Chimiques

Types of Reactions: Thiazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield this compound derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the reactive positions on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions include thiazole-4-carboxylic acid derivatives, substituted thiazole compounds, and various hydrazide derivatives .

Comparaison Avec Des Composés Similaires

- Thiazole-4-carboxylic acid

- Thiazole-2-carbohydrazide

- Thiazole-5-carbohydrazide

Comparison: Thiazole-4-carbohydrazide is unique due to its specific position of the carbohydrazide group on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behavior .

Propriétés

IUPAC Name |

1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUPAZNRMQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332843 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-38-9 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

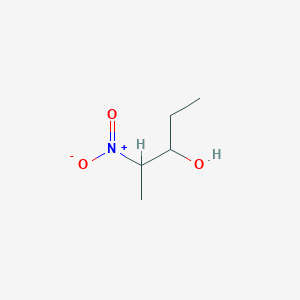

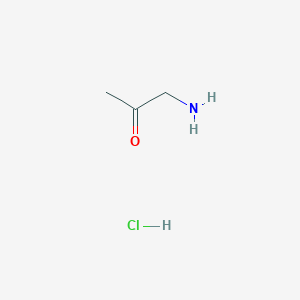

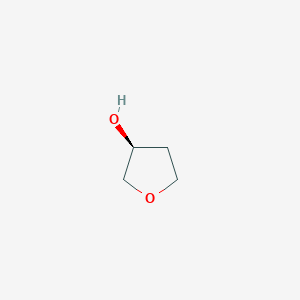

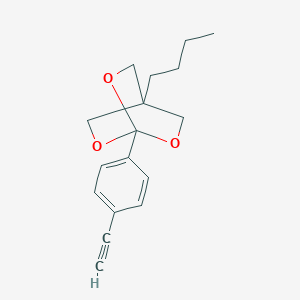

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

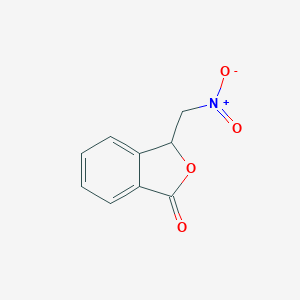

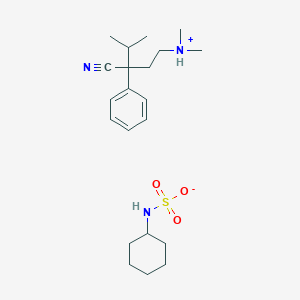

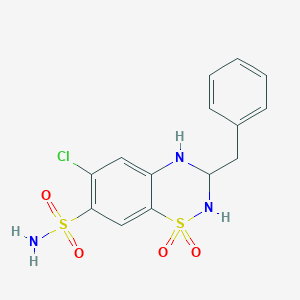

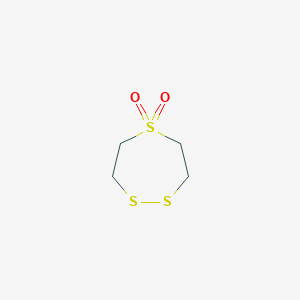

Feasible Synthetic Routes

Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?

A: While the exact mechanism is yet to be fully elucidated, research suggests that certain this compound derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.

Q2: How does the structure of this compound influence its DNA binding affinity?

A: Research indicates that the presence of specific substituents on the this compound core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the this compound scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.

Q3: Can this compound be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?

A: Yes, this compound serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.

Q4: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A: Several synthetic routes have been developed for accessing this compound derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired this compound, which can be further derivatized to obtain a diverse array of analogs.

Q5: Are there any reported applications of this compound derivatives in materials science?

A: Research suggests that a sulfur-containing primary explosive based on this compound has been developed. [] This finding highlights the potential of this compound derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.